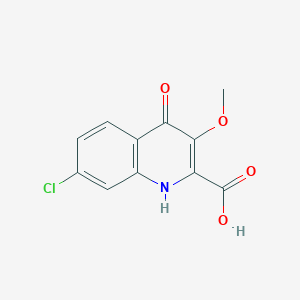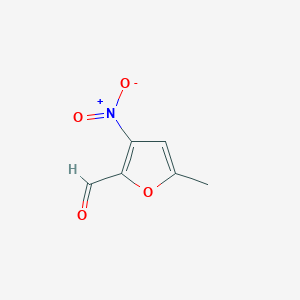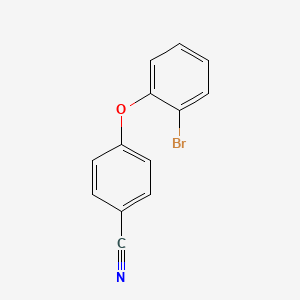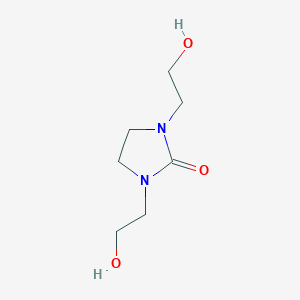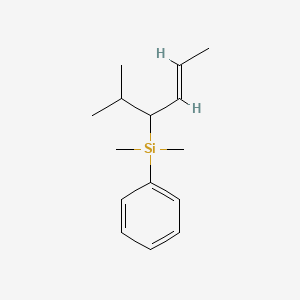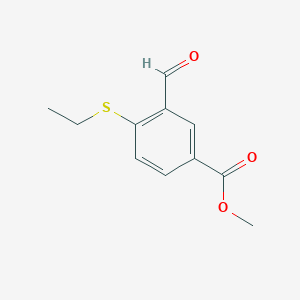
Methyl 4-(ethylthio)-3-formylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(ethylthio)-3-formylbenzoate is an organic compound with the molecular formula C11H12O3S It is a derivative of benzoic acid, featuring an ethylthio group and a formyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(ethylthio)-3-formylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-(ethylthio)benzoic acid.
Formylation: The formylation of 4-(ethylthio)benzoic acid can be achieved using Vilsmeier-Haack reaction, where the acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the meta position.
Esterification: The resulting 4-(ethylthio)-3-formylbenzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: Methyl 4-(ethylthio)-3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaH in dimethylformamide (DMF) with an alkyl halide.
Major Products:
Oxidation: 4-(ethylthio)-3-carboxybenzoic acid.
Reduction: Methyl 4-(ethylthio)-3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-(ethylthio)-3-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and antimicrobial properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic applications.
作用机制
The mechanism of action of Methyl 4-(ethylthio)-3-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethylthio group may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Methyl 4-(methylthio)-3-formylbenzoate: Similar structure but with a methylthio group instead of an ethylthio group.
Methyl 4-(ethylthio)-3-carboxybenzoate: Similar structure but with a carboxyl group instead of a formyl group.
Methyl 4-(ethylthio)-3-hydroxymethylbenzoate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness: Methyl 4-(ethylthio)-3-formylbenzoate is unique due to the presence of both the ethylthio and formyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C11H12O3S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC 名称 |
methyl 4-ethylsulfanyl-3-formylbenzoate |
InChI |
InChI=1S/C11H12O3S/c1-3-15-10-5-4-8(11(13)14-2)6-9(10)7-12/h4-7H,3H2,1-2H3 |
InChI 键 |
YPXYQYZCKFBULE-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=C(C=C1)C(=O)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




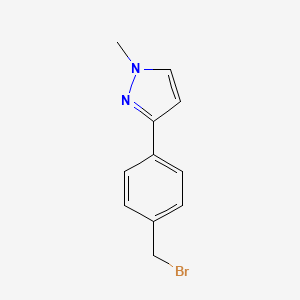
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
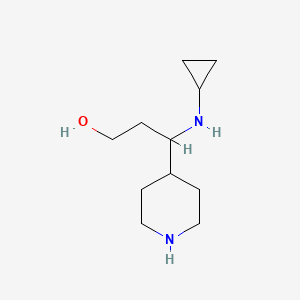
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
